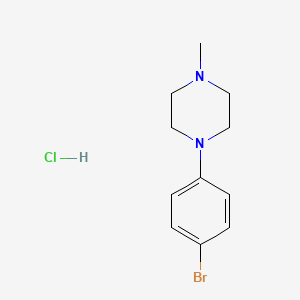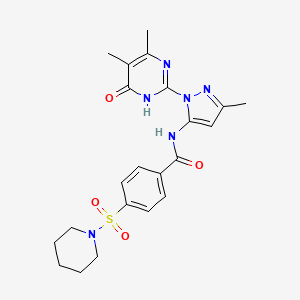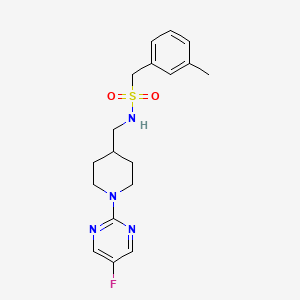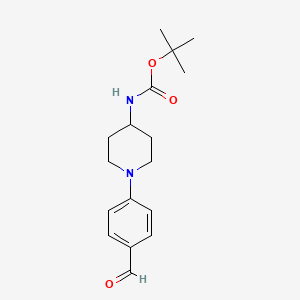![molecular formula C15H27NO3 B2937015 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 180046-90-6](/img/structure/B2937015.png)
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
概要
説明
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclohexane ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amino group.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its role in the synthesis of pharmaceutical intermediates.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the manufacture of advanced materials.
Safety and Hazards
The safety data sheet for “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
作用機序
The mechanism of action of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde involves its ability to act as a versatile intermediate in various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the Boc-protected amino group can be deprotected to yield a free amine, which can then engage in further chemical transformations. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry.
類似化合物との比較
trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a formyl group.
tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate: Similar structure but with different protecting groups.
Uniqueness: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is unique due to its combination of a formyl group and a Boc-protected amino group on a cyclohexane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWCWFKYRHGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B2936935.png)
![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2936941.png)


![1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2936944.png)
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)



![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
